molecular formula C6H14Br2N2 B1142188 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-64-8

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B1142188
CAS No.: 125224-64-8
M. Wt: 274
InChI Key:
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Description

(1R,4R)-2-methyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic organic compound featuring a diazabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable diamine and an alkylating agent under controlled conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the dihydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch or continuous flow processes: Depending on the scale, batch reactors or continuous flow systems may be employed.

    Purification steps: Techniques such as crystallization, recrystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Lacks the methyl group, leading to different chemical properties.

    (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: The stereoisomer with different spatial configuration.

    2,5-diazabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents.

Uniqueness

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAJCSMROZCDP-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125224-64-8
Record name (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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